3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiophene ring attached via a hydroxypropyl linker
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been known to undergo various chemical reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Attachment of the Hydroxypropyl Linker: The hydroxypropyl linker is introduced by reacting the benzamide with a suitable epoxide, such as glycidol, under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is then attached via a nucleophilic substitution reaction, where the hydroxy group of the hydroxypropyl linker reacts with a thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the carbonyl group.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties due to the presence of the thiophene ring.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the thiophene ring.
3,4-dichloro-N-(2-hydroxy-2-phenylpropyl)benzamide: Similar structure but has a phenyl ring instead of a thiophene ring.
3,4-dichloro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but has a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVEPMEWAKRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.